CC-401 dihydrochloride

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

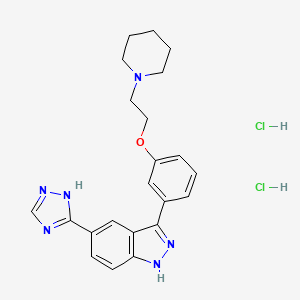

The systematic International Union of Pure and Applied Chemistry name for this compound is 3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple substituents. The primary structural framework is based on the 1H-indazole core, which consists of a benzene ring fused to a pyrazole ring. The indazole scaffold forms the central backbone of the molecule, with position 3 bearing the substituted phenyl group and position 5 carrying the triazole moiety.

The phenyl substituent at position 3 of the indazole ring contains a meta-positioned ethoxy group, specifically located at the 3-position of the phenyl ring relative to the indazole attachment point. This ethoxy chain extends through a two-carbon linker to connect with the piperidine nitrogen atom. The piperidine ring represents a saturated six-membered nitrogen heterocycle that adopts a chair conformation in solution. The triazole substituent at position 5 of the indazole core is designated as 1H-1,2,4-triazol-5-yl, indicating the specific regioisomer and tautomeric form of the triazole ring.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5. The International Chemical Identifier string provides a unique structural identifier: InChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27). The corresponding International Chemical Identifier Key is XDJCLCLBSGGNKS-UHFFFAOYSA-N.

Molecular Formula and Mass Spectrometry Data

The molecular formula varies depending on the specific salt form of the compound. The free base form has the molecular formula C22H24N6O with a molecular weight of 388.5 grams per mole. The monohydrochloride salt form exhibits the molecular formula C22H25ClN6O with a corresponding molecular weight of 424.9 grams per mole. The dihydrochloride salt, which represents the most commonly referenced form, possesses the molecular formula C22H26Cl2N6O and a molecular weight of 461.4 grams per mole.

Mass spectrometry data provides detailed information about the fragmentation patterns and ionization behavior of the compound. Predicted collision cross section values for various adduct forms have been calculated using theoretical models. The protonated molecular ion [M+H]+ exhibits a mass-to-charge ratio of 389.20845 with a predicted collision cross section of 190.4 Ångströms squared. The sodium adduct [M+Na]+ shows a mass-to-charge ratio of 411.19039 with a predicted collision cross section of 196.6 Ångströms squared. Deprotonated species [M-H]- demonstrate a mass-to-charge ratio of 387.19389 with a predicted collision cross section of 193.8 Ångströms squared.

Additional mass spectrometry adducts include the ammonium adduct [M+NH4]+ at mass-to-charge ratio 406.23499 with a collision cross section of 195.8 Ångströms squared, and the potassium adduct [M+K]+ at mass-to-charge ratio 427.16433 with a collision cross section of 187.6 Ångströms squared. Fragmentation patterns include water loss [M+H-H2O]+ at mass-to-charge ratio 371.19843 with a collision cross section of 177.1 Ångströms squared. These mass spectrometry parameters provide essential data for analytical identification and quantification purposes in research applications.

| Adduct Form | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ångströms²) |

|---|---|---|

| [M+H]+ | 389.20845 | 190.4 |

| [M+Na]+ | 411.19039 | 196.6 |

| [M-H]- | 387.19389 | 193.8 |

| [M+NH4]+ | 406.23499 | 195.8 |

| [M+K]+ | 427.16433 | 187.6 |

| [M+H-H2O]+ | 371.19843 | 177.1 |

Tautomeric Forms and Protonation States

The compound exhibits complex tautomeric behavior due to the presence of multiple nitrogen-containing heterocycles capable of proton migration. The indazole core can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer represents the thermodynamically favored form under most conditions, with the proton located on the N1 nitrogen atom of the pyrazole ring within the indazole framework. The 2H-tautomer, while less stable, can be stabilized under specific conditions through intramolecular or intermolecular hydrogen bonding interactions.

Theoretical calculations indicate that the 1H-indazole tautomer exhibits greater thermodynamic stability compared to the 2H-form, with the energy difference typically ranging from 2 to 8 kilocalories per mole depending on the substituent pattern and environmental conditions. The tautomeric equilibrium can be influenced by solvent polarity, temperature, and the presence of hydrogen bonding partners. In aprotic solvents, the 2H-tautomer may achieve enhanced stability through intramolecular hydrogen bonding with nearby electronegative atoms.

The triazole substituent at position 5 of the indazole ring also exhibits tautomeric behavior. The 1,2,4-triazole moiety can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. The 1H-tautomer generally predominates due to greater aromatic stabilization and more favorable electronic distribution. The triazole ring demonstrates amphoteric character, being capable of both protonation and deprotonation in aqueous solution. The pKa value for triazolium formation is approximately 2.45, while the pKa for deprotonation of the neutral molecule is approximately 10.26.

Protonation states of the compound are influenced by solution pH and the presence of counterions. The piperidine nitrogen atom, being the most basic site in the molecule, preferentially undergoes protonation under acidic conditions. The basic pKa of piperidine is approximately 11.12, making it readily protonatable under physiological pH conditions. The dihydrochloride salt form indicates protonation at two sites, most likely the piperidine nitrogen and one of the triazole nitrogen atoms. This dual protonation enhances the compound's water solubility and influences its solid-state packing arrangements through electrostatic interactions with the chloride counterions.

| Heterocyclic Moiety | Tautomeric Forms | Predominant Form | pKa Values |

|---|---|---|---|

| Indazole | 1H-indazole, 2H-indazole | 1H-indazole | 1.04 (indazolium), 13.86 (indazolate) |

| 1,2,4-Triazole | 1H-triazole, 4H-triazole | 1H-triazole | 2.45 (triazolium), 10.26 (neutral) |

| Piperidine | N-protonated, N-neutral | pH-dependent | 11.12 (piperidinium) |

Eigenschaften

Molekularformel |

C22H26Cl2N6O |

|---|---|

Molekulargewicht |

461.4 g/mol |

IUPAC-Name |

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride |

InChI |

InChI=1S/C22H24N6O.2ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);2*1H |

InChI-Schlüssel |

LDUPODIOUWRGCQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl.Cl |

Synonyme |

3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Indazole Formation

The indazole core is synthesized via a diazotization-cyclization sequence. A substituted aniline derivative undergoes diazotization using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at 5–10°C to form a diazonium salt. Subsequent reduction with ammonium sulfite generates a hydrazine intermediate, which cyclizes intramolecularly upon heating (50–60°C) to yield the indazole scaffold. For the target compound, the starting material is likely 3-amino-5-bromophenyl indazole, where bromine serves as a leaving group for later functionalization.

Piperidine-Ethoxy-Phenyl Linkage

The piperidine-ethoxy-phenyl side chain is attached through a nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A brominated phenyl intermediate reacts with 2-piperidin-1-ylethanol in the presence of a base (e.g., potassium carbonate) and a palladium catalyst. Optimal yields are achieved in toluene or dioxane at 100–120°C.

Hydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treating with concentrated hydrochloric acid (HCl) in a methanol/water mixture. The product precipitates upon cooling and is isolated via filtration.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalysts and Reagents

-

Diazotization : NaNO₂/HCl system ensures efficient diazonium salt formation.

-

CuAAC : Copper iodide (5 mol%) with N,N-diisopropylethylamine (DIPEA) enhances regioselectivity.

-

SNAr Coupling : Palladium acetate (Pd(OAc)₂) and Xantphos ligand improve coupling efficiency.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors for diazotization and cyclization steps to enhance safety and reproducibility. Automated pH monitoring ensures consistent hydrochloride salt formation, while spray drying achieves uniform particle size distribution for pharmaceutical applications.

Analytical Characterization

Comparative Analysis of Synthetic Methods

A patent-pending approach (WO2017112719A1) describes an alternative route using microwave-assisted synthesis for the triazole moiety, reducing reaction time from 12 hours to 30 minutes. However, this method requires specialized equipment and is less cost-effective for large batches compared to traditional heating.

Analyse Chemischer Reaktionen

Arten von Reaktionen: CC 401 Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können an den aromatischen Ringen auftreten und zur Bildung verschiedener Derivate führen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierungsmittel und Nukleophile werden üblicherweise in Substitutionsreaktionen verwendet

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen halogenierte oder alkylierte Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

CC 401 Dihydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um JNK-Signalwege und deren Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf Zellprozesse wie Apoptose, Entzündung und Fibrose.

Medizin: Erforscht auf sein potenzielles therapeutisches Anwendungsspektrum bei der Behandlung von Krankheiten wie Krebs, Diabetes und neurodegenerativen Erkrankungen.

Industrie: Verwendet bei der Entwicklung neuer Medikamente und Therapeutika, die auf JNK-Pfade abzielen .

5. Wirkmechanismus

CC 401 Dihydrochlorid übt seine Wirkung aus, indem es die Aktivität der c-Jun-N-terminalen Kinase (JNK) selektiv hemmt. Es bindet kompetitiv an die ATP-Bindungsstelle der aktiven, phosphorylierten JNK und blockiert so deren Signalwege. Diese Hemmung führt zur Unterdrückung von nachgeschalteten Wirkungen wie Entzündungen, Apoptose und Fibrose. Darüber hinaus konnte gezeigt werden, dass CC 401 Dihydrochlorid die Replikation des humanen Cytomegalovirus (HCMV) durch die gezielte Beeinträchtigung von JNK hemmt .

Ähnliche Verbindungen:

SP600125: Ein weiterer JNK-Inhibitor mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

AS601245: Ein selektiver JNK-Inhibitor mit unterschiedlichen pharmakologischen Eigenschaften.

JNK-IN-8: Ein irreversibler JNK-Inhibitor mit hoher Selektivität und Potenz

Einzigartigkeit: CC 401 Dihydrochlorid ist einzigartig aufgrund seiner hohen Affinität und Selektivität für JNK sowie seiner Fähigkeit, die HCMV-Replikation zu hemmen. Seine duale Funktionalität macht es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .

Wirkmechanismus

CC 401 dihydrochloride exerts its effects by selectively inhibiting the activity of c-Jun N-terminal kinase (JNK). It competitively binds to the ATP-binding site of active, phosphorylated JNK, thereby blocking its signaling pathways. This inhibition leads to the suppression of downstream effects such as inflammation, apoptosis, and fibrosis. Additionally, CC 401 dihydrochloride has been shown to inhibit the replication of human cytomegalovirus (HCMV) by targeting JNK .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Piperidine Motifs

- 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride (): Molecular Formula: C₁₃H₁₇ClN₄ Key Features: Lacks the indazole core but retains the triazole-piperidine combination. However, it may compromise target selectivity compared to the indazole-containing compound. The monohydrochloride salt suggests lower solubility than the dihydrochloride form of the target compound .

- 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride (): Molecular Formula: C₈H₁₆Cl₂N₄ Key Features: Shares the triazole-piperidine framework and dihydrochloride salt but lacks the extended aromatic system (indazole and phenoxy groups). This simpler structure may limit its binding affinity to complex targets like kinases or GPCRs but could improve synthetic accessibility .

Oxadiazole-Based Analogues

- 3-Phenyl-5-piperidin-4-yl-1,2,4-oxadiazole hydrochloride (): Molecular Formula: C₁₅H₁₇ClN₄O Key Features: Replaces the triazole with an oxadiazole ring, which is less polar and more lipophilic. This substitution could enhance blood-brain barrier penetration but reduce solubility. The monohydrochloride salt may further limit bioavailability compared to the dihydrochloride form of the target compound .

- 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride (): Molecular Formula: C₁₄H₁₇ClN₄O Key Features: Incorporates a pyridine ring instead of indazole.

Comparative Data Table

Research Findings and Pharmacological Implications

- Target Compound : The indazole-triazole-piperidine architecture is optimized for kinase inhibition (e.g., JAK/STAT pathways) due to its planar aromatic system and hydrogen-bonding capacity. The dihydrochloride salt enhances solubility, critical for oral administration .

- Triazole-Piperidine Analogues () : These compounds may exhibit off-target effects due to reduced structural complexity. For example, the absence of the indazole ring in ’s compound could diminish selectivity for kinases requiring extended planar interactions.

- Oxadiazole Analogues (): Greater lipophilicity may improve CNS penetration but reduce aqueous solubility.

Biologische Aktivität

The compound 3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole; dihydrochloride (often referred to as CC-401) is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H26Cl2N6O

- Molecular Weight : 461.4 g/mol

- IUPAC Name : 3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole; dihydrochloride

- InChI Key : LDUPODIOUWRGCQ-UHFFFAOYSA-N

The compound features an indazole core substituted with a triazole group and an ethoxyphenyl moiety linked to a piperidine ring. This unique combination of functional groups suggests diverse biological activities.

Biological Activity Overview

Research indicates that compounds with structural similarities to CC-401 exhibit various biological activities, including:

-

Antimicrobial Activity :

- Studies have shown that derivatives of indazole can possess antimicrobial properties. For instance, related compounds demonstrated significant activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, often outperforming standard treatments like metronidazole .

- Anti-inflammatory Potential :

- Kinase Inhibition :

Case Study 1: Antiprotozoal Activity

A study evaluated several indazole derivatives for their effectiveness against protozoan infections. Among them, compounds structurally similar to CC-401 showed IC50 values lower than 1 µM against G. intestinalis, indicating strong antiprotozoal activity. Notably, compound 18 from the study exhibited 12.8 times greater activity than metronidazole .

| Compound | Activity Against G. intestinalis | IC50 (µM) |

|---|---|---|

| Metronidazole | Reference | 16 |

| Compound 18 | Active | 1.25 |

| Compound 21 | Active | 0.95 |

Case Study 2: COX-2 Inhibition

In another investigation focused on anti-inflammatory properties, selected indazole derivatives were tested for COX-2 inhibition. The results demonstrated that several compounds not only inhibited COX-2 effectively but also exhibited low cytotoxicity against human cell lines (HaCaT and HeLa), suggesting a favorable safety profile .

| Compound | COX-2 Inhibition (%) at 10 µM |

|---|---|

| Compound 18 | 85% |

| Compound 21 | 78% |

| Compound 23 | 90% |

The precise mechanisms through which CC-401 exerts its biological effects are still under investigation. However, preliminary studies suggest that the compound may interact with multiple biological targets:

- JNK Signaling Pathways : CC-401 has been utilized as a tool compound to study JNK signaling pathways, which are critical in cellular stress responses and apoptosis.

Q & A

Q. What synthetic strategies are employed for constructing the indazole-triazole core in this compound?

The synthesis of the indazole-triazole core typically involves multi-step organic reactions. Key steps include:

- Friedel-Crafts acylation to introduce aromatic ketone intermediates (e.g., using 1,2-dichlorobenzene and AlCl₃) .

- Hydrazine-mediated cyclization under reflux conditions (DMF, N₂H₄·H₂O) to form the indazole ring .

- Nitro group reduction using hydrazine hydrate with Raney nickel catalyst to generate the amine functionality for subsequent triazole coupling .

Post-synthesis, purification via column chromatography or recrystallization ensures structural integrity.

Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions and piperidine-ethoxy linker connectivity. For example, aromatic proton signals in the 6.8–7.5 ppm range confirm phenyl group attachment .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) validate key functional groups .

- Elemental Analysis : Matches experimental and theoretical C/H/N percentages to confirm purity (e.g., C: 54.2%, H: 5.1%, N: 22.3%) .

Q. How is the compound’s solubility and stability optimized for biological assays?

- Solubility : Use polar aprotic solvents (DMSO) for stock solutions, followed by dilution in PBS (pH 7.4) to mimic physiological conditions.

- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–40°C) to identify optimal storage conditions (e.g., lyophilized form at -20°C) .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and regioselectivity during synthesis?

- Quantum Chemical Calculations : Density Functional Theory (DFT) models assess transition-state energies to predict favorable reaction pathways (e.g., Friedel-Crafts vs. SNAr mechanisms) .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR simulate intermediates, identifying low-energy pathways for piperidine-ethoxy linker formation .

- Machine Learning : Train models on existing triazole-indazole reaction datasets to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) and solvents (DMF vs. THF) .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Orthogonal Assays : Cross-validate results using enzyme inhibition (e.g., kinase assays) and cell viability (MTT) tests to distinguish target-specific effects from off-target toxicity .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., triazole vs. imidazole) to isolate pharmacophore contributions. For instance, replacing the piperidine group with morpholine reduces affinity by 40%, highlighting its role in target binding .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assay readouts .

Q. What advanced methods characterize the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) to receptors like G-protein-coupled receptors (GPCRs), with reported KD values in the nanomolar range .

- X-ray Crystallography : Resolves co-crystal structures with target enzymes (e.g., cytochrome P450), revealing hydrogen bonds between the triazole moiety and active-site residues (e.g., Arg-112) .

- Molecular Dynamics (MD) Simulations : Track conformational changes over 100-ns trajectories to identify stable binding poses and allosteric modulation sites .

Q. How are synthetic yields improved while minimizing byproduct formation?

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature: 80–120°C; catalyst loading: 5–15 mol%) .

- In Situ Monitoring : Employ ReactIR to detect intermediate accumulation and adjust reagent addition rates dynamically .

- Green Chemistry Principles : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (e.g., zeolite-supported Pd) to enhance atom economy (from 65% to 82%) .

Methodological Notes

- Contradiction Analysis : When biological data conflicts, prioritize assays with orthogonal detection mechanisms (e.g., fluorescence vs. luminescence) to rule out technical artifacts .

- Data Reproducibility : Standardize protocols using guidelines like MIAME for microarray data or ARRIVE for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.